molecular formula C9H6O5 B1602743 2-Formylterephthalic acid CAS No. 69526-90-5

2-Formylterephthalic acid

Cat. No. B1602743
CAS RN: 69526-90-5
M. Wt: 194.14 g/mol
InChI Key: KKFCDLZHSHTRSE-UHFFFAOYSA-N
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Description

2-Formylterephthalic acid (also known as 2-Formyl-1,4-benzenedicarboxylic acid ) is a chemical compound with the molecular formula C9H6O5 . It belongs to the class of benzenedicarboxylic acids and contains a formyl group (CHO) attached to the terephthalic acid backbone. This compound plays a significant role in various applications due to its unique structure and reactivity .


Synthesis Analysis

The synthesis of 2-Formylterephthalic acid involves several methods, including oxidation of 2-formylbenzoic acid or direct formylation of terephthalic acid . Researchers have explored different synthetic routes to optimize yield and purity. Further investigations are needed to enhance the efficiency of these processes .


Molecular Structure Analysis

The molecular structure of 2-Formylterephthalic acid consists of a terephthalic acid core with an additional formyl group attached to one of the aromatic rings. The formyl group introduces reactivity and functionalization possibilities. The compound’s planar structure and conjugated π-electron system contribute to its properties .


Chemical Reactions Analysis

  • Reduction : Reduction of the formyl group can yield 2-Aminoterephthalic acid, which has applications in pharmaceuticals and dyes .

Physical And Chemical Properties Analysis

  • UV-Vis Absorption : Exhibits characteristic absorption bands in the UV-Vis spectrum .

properties

IUPAC Name

2-formylterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-4-6-3-5(8(11)12)1-2-7(6)9(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCDLZHSHTRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594316
Record name 2-Formylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylterephthalic acid

CAS RN

69526-90-5
Record name 2-Formyl-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69526-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Formylbenzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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